methyl 4-(1-(4-fluorophenyl)-4-hydroxy-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a hydroxy group, a tosyl group, and a pyrrole ring . These functional groups could potentially give the compound a variety of interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The fluorophenyl group, for example, could potentially participate in π-π stacking interactions, while the hydroxy group could form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a fluorophenyl group could increase its lipophilicity, while the presence of a hydroxy group could make it more polar .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of complex organic molecules, including those with fluorinated components and benzoate groups, often involve detailed studies to understand their physicochemical properties and potential applications. For example, a study on the synthesis, crystal structure, and DFT study of certain boric acid ester intermediates with benzene rings showcases the process of obtaining these compounds through substitution reactions and analyzing their structures using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These compounds' molecular electrostatic potential and frontier molecular orbitals were investigated, revealing some of their physicochemical properties (Huang et al., 2021).
Potential Applications
The detailed study of organic compounds often leads to discovering potential applications, such as in materials science, pharmacology, and environmental science. For instance, certain derivatives have been studied for their mesomorphic behavior and photo-luminescent properties, which are crucial in developing new materials for electronics and photonics (Han et al., 2010). Similarly, the understanding of how certain structures interact with biological systems can lead to the development of new therapeutic agents.
Mechanism of Action
properties
IUPAC Name |
methyl 4-[1-(4-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-5-oxo-2H-pyrrol-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO6S/c1-15-3-13-20(14-4-15)34(31,32)23-21(16-5-7-17(8-6-16)25(30)33-2)27(24(29)22(23)28)19-11-9-18(26)10-12-19/h3-14,21,28H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIHUHVHQWTPQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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